molecular formula C25H33N3O4 B2491303 Ethyl 4-(4-butylcyclohexanecarboxamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 941885-92-3

Ethyl 4-(4-butylcyclohexanecarboxamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2491303
CAS No.: 941885-92-3
M. Wt: 439.556
InChI Key: WBYNNKLHJMWRJZ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-butylcyclohexanecarboxamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a versatile chemical compound with a unique structure. It finds applications in various scientific research fields, such as drug discovery, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the condensation of appropriate starting materials under controlled conditions. The reaction typically involves the use of a strong base or acid catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis processes. These processes involve the use of reactors and other specialized equipment to ensure the efficient production of the compound. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(4-butylcyclohexanecarboxamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Ethyl 4-(4-butylcyclohexanecarboxamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is widely used in scientific research due to its unique properties. It is employed in drug discovery for the development of new pharmaceuticals, in organic synthesis for the creation of complex molecules, and in material science for the design of advanced materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors in biological systems, leading to various physiological responses. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-(4-butylcyclohexanecarboxamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is unique in its structure and properties compared to other similar compounds. Some of the similar compounds include:

  • Ethyl 4-(4-methylcyclohexanecarboxamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

  • Ethyl 4-(4-ethylcyclohexanecarboxamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

  • Ethyl 4-(4-propylcyclohexanecarboxamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

These compounds share similar structural features but differ in the alkyl group attached to the cyclohexane ring, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[(4-butylcyclohexanecarbonyl)amino]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O4/c1-4-6-7-18-10-12-19(13-11-18)24(30)26-21-16-22(29)28(20-14-8-17(3)9-15-20)27-23(21)25(31)32-5-2/h8-9,14-16,18-19H,4-7,10-13H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYNNKLHJMWRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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